1,4-Bis (4'-hydroxystyryl)-2-methoxybenzene
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Overview
Description
4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol is an organic compound with the molecular formula C22H20O3. This compound is characterized by the presence of multiple phenolic groups and a methoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 3-methoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction with a suitable base, such as sodium hydroxide, to form the intermediate compounds.
Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction, often using a palladium catalyst, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and coupling reactions.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Ethoxy derivatives.
Scientific Research Applications
4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenethyl alcohol: Known for its antioxidant properties.
4-Methoxyphenol: Used in the synthesis of various organic compounds.
4-Hydroxybenzaldehyde: A precursor in the synthesis of other phenolic compounds.
Uniqueness
4-(2-{4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl}ethenyl)phenol is unique due to its combination of phenolic and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
4-[2-[4-[2-(4-hydroxyphenyl)ethenyl]-3-methoxyphenyl]ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O3/c1-26-23-16-19(3-2-17-6-12-21(24)13-7-17)5-11-20(23)10-4-18-8-14-22(25)15-9-18/h2-16,24-25H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYNZFHVGOFCMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=C(C=C2)O)C=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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